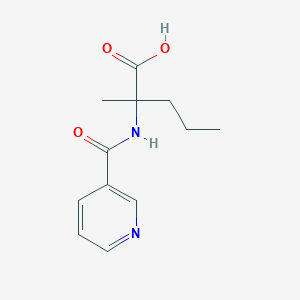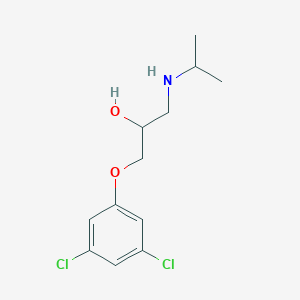![molecular formula C13H24N2O4S B7557042 2-[[Cyclohexyl(methyl)sulfamoyl]-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557042.png)
2-[[Cyclohexyl(methyl)sulfamoyl]-(cyclopropylmethyl)amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[Cyclohexyl(methyl)sulfamoyl]-(cyclopropylmethyl)amino]acetic acid, also known as CMPF, is a sulfonamide derivative that has gained attention in recent years due to its potential applications in scientific research. This compound is a white crystalline powder that is soluble in water and organic solvents. CMPF has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.
Wirkmechanismus
The mechanism of action of 2-[[Cyclohexyl(methyl)sulfamoyl]-(cyclopropylmethyl)amino]acetic acid is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase-2 and 5-lipoxygenase, which are involved in the production of pro-inflammatory mediators. 2-[[Cyclohexyl(methyl)sulfamoyl]-(cyclopropylmethyl)amino]acetic acid has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
2-[[Cyclohexyl(methyl)sulfamoyl]-(cyclopropylmethyl)amino]acetic acid has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and improve insulin sensitivity. Additionally, 2-[[Cyclohexyl(methyl)sulfamoyl]-(cyclopropylmethyl)amino]acetic acid has been shown to reduce oxidative stress and improve mitochondrial function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[[Cyclohexyl(methyl)sulfamoyl]-(cyclopropylmethyl)amino]acetic acid in lab experiments is its high solubility in water and organic solvents, which makes it easy to work with. Additionally, 2-[[Cyclohexyl(methyl)sulfamoyl]-(cyclopropylmethyl)amino]acetic acid has been shown to have low toxicity and is well tolerated in animal models. However, one limitation of using 2-[[Cyclohexyl(methyl)sulfamoyl]-(cyclopropylmethyl)amino]acetic acid in lab experiments is its high cost, which may limit its widespread use.
Zukünftige Richtungen
There are many potential future directions for research on 2-[[Cyclohexyl(methyl)sulfamoyl]-(cyclopropylmethyl)amino]acetic acid. One area of interest is its potential use as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of 2-[[Cyclohexyl(methyl)sulfamoyl]-(cyclopropylmethyl)amino]acetic acid and its potential applications in cancer therapy and diabetes treatment. Finally, the development of new synthetic methods for 2-[[Cyclohexyl(methyl)sulfamoyl]-(cyclopropylmethyl)amino]acetic acid may help to reduce its cost and make it more widely available for scientific research.
Synthesemethoden
2-[[Cyclohexyl(methyl)sulfamoyl]-(cyclopropylmethyl)amino]acetic acid can be synthesized by the reaction of cyclohexylmethylamine, cyclopropylmethylamine, and methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent, such as dichloromethane, at room temperature. After the reaction is complete, the product is purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-[[Cyclohexyl(methyl)sulfamoyl]-(cyclopropylmethyl)amino]acetic acid has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 2-[[Cyclohexyl(methyl)sulfamoyl]-(cyclopropylmethyl)amino]acetic acid has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, 2-[[Cyclohexyl(methyl)sulfamoyl]-(cyclopropylmethyl)amino]acetic acid has been found to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.
Eigenschaften
IUPAC Name |
2-[[cyclohexyl(methyl)sulfamoyl]-(cyclopropylmethyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4S/c1-14(12-5-3-2-4-6-12)20(18,19)15(10-13(16)17)9-11-7-8-11/h11-12H,2-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSSMHGQXUHDCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)N(CC2CC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[Cyclohexyl(methyl)sulfamoyl]-(cyclopropylmethyl)amino]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Cyclopropylmethyl-(2-methylfuran-3-carbonyl)amino]acetic acid](/img/structure/B7556959.png)
![2-[(2-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556962.png)
![2-[(4-Chloro-2-methylphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556974.png)
![2-[Cyclopropylmethyl-(3-fluoro-4-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7556977.png)
![2-[Cyclopropylmethyl-(2-pyridin-4-ylacetyl)amino]acetic acid](/img/structure/B7556984.png)
![2-[Cyclopropylmethyl-(4-ethylbenzoyl)amino]acetic acid](/img/structure/B7556999.png)
![2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557006.png)
![2-[Cyclopropylmethyl-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7557011.png)
![2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid](/img/structure/B7557016.png)
![2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557019.png)

![2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557036.png)
![2-[Cyclopropylmethyl(1,4-dioxane-2-carbonyl)amino]acetic acid](/img/structure/B7557050.png)
